molecular formula C15H15N5O B5722827 1-(1,2-Dimethylbenzimidazol-5-yl)-3-pyridin-3-ylurea

1-(1,2-Dimethylbenzimidazol-5-yl)-3-pyridin-3-ylurea

Cat. No.: B5722827
M. Wt: 281.31 g/mol
InChI Key: FTYZQCBXGPLOHH-UHFFFAOYSA-N
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Description

1-(1,2-Dimethylbenzimidazol-5-yl)-3-pyridin-3-ylurea is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties

Preparation Methods

The synthesis of 1-(1,2-Dimethylbenzimidazol-5-yl)-3-pyridin-3-ylurea typically involves the condensation of 1,2-dimethylbenzimidazole with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with urea to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-(1,2-Dimethylbenzimidazol-5-yl)-3-pyridin-3-ylurea undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(1,2-Dimethylbenzimidazol-5-yl)-3-pyridin-3-ylurea can be compared with other benzimidazole derivatives, such as:

The unique combination of benzimidazole and pyridine moieties in this compound distinguishes it from these compounds, potentially offering enhanced biological activity and broader applications .

Properties

IUPAC Name

1-(1,2-dimethylbenzimidazol-5-yl)-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-10-17-13-8-11(5-6-14(13)20(10)2)18-15(21)19-12-4-3-7-16-9-12/h3-9H,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYZQCBXGPLOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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